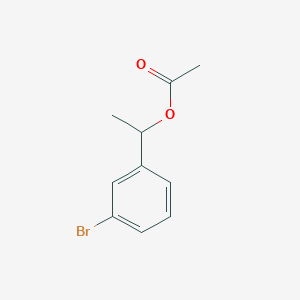
1-(3-Bromophenyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)ethyl acetate is an organic compound with the molecular formula C10H11BrO2. It is an ester derived from the reaction of 3-bromophenylacetic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)ethyl acetate can be synthesized through the esterification of 3-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromophenyl)ethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous conditions are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenylacetic acids or esters.
Oxidation Reactions: Products include 3-bromophenylacetic acid.
Reduction Reactions: Products include 3-bromophenylethanol.
Applications De Recherche Scientifique
1-(3-Bromophenyl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)ethyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 3-bromophenylacetic acid, which may interact with enzymes or receptors in biological systems. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Ethyl 3-bromophenylacetate: Similar in structure but with an ethyl group instead of an acetate group.
3-Bromophenylacetic acid: The parent acid from which the ester is derived.
3-Bromophenylethanol: The reduced form of the ester.
Uniqueness: 1-(3-Bromophenyl)ethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. Its applications in various fields, including organic synthesis and pharmaceuticals, highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
6948-02-3 |
|---|---|
Formule moléculaire |
C10H11BrO2 |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
1-(3-bromophenyl)ethyl acetate |
InChI |
InChI=1S/C10H11BrO2/c1-7(13-8(2)12)9-4-3-5-10(11)6-9/h3-7H,1-2H3 |
Clé InChI |
KOVFPCQHFMIZJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)Br)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


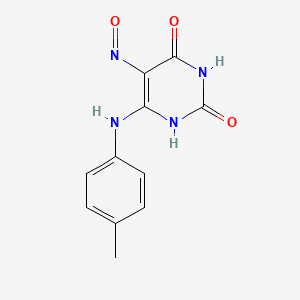

![N-[7-(4-methoxyphenyl)-5-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide](/img/structure/B14164425.png)
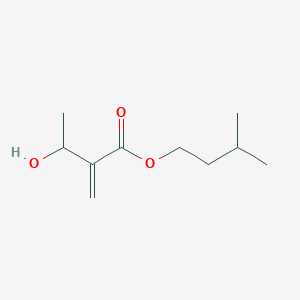
![2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14164440.png)
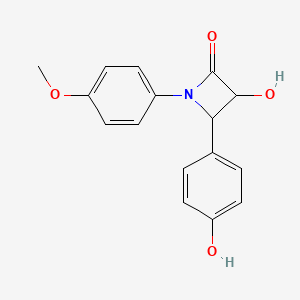
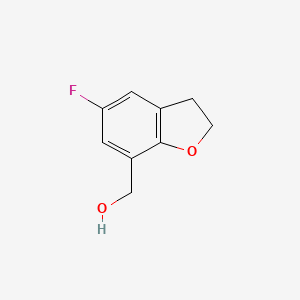
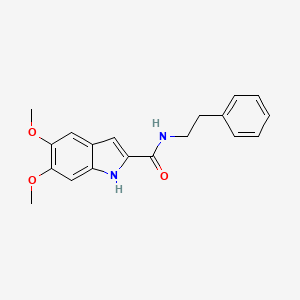
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B14164452.png)
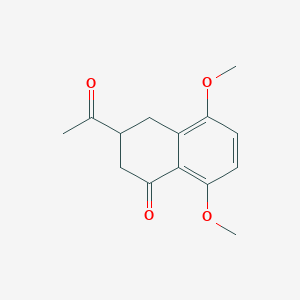
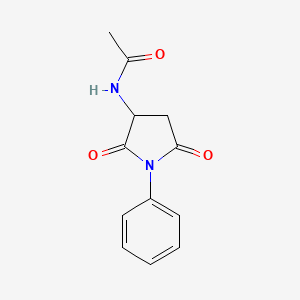

![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
![5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B14164474.png)
